BDPE is a versatile ligand in transition metal catalysis. By replacing the chlorine atoms with other functional groups, chemists can create various diphosphine derivatives with specific properties tailored for different catalytic reactions. These diphosphines can influence the activity, selectivity, and efficiency of catalysts in various organic transformations, including:
BDPE-derived diphosphines form strong chelating complexes with various transition metals due to the presence of two phosphorus donor atoms. These complexes are valuable tools for studying:
BDPE-derived diphosphines can be incorporated into the design of new functional materials. For example, they can be used to:
1,2-Bis(dichlorophosphino)ethane is an organophosphorus compound with the chemical formula C₂H₄Cl₄P₂ and a CAS number of 28240-69-9. This compound features two dichlorophosphino groups attached to a central ethane backbone. It is a colorless liquid at room temperature and has notable properties such as a boiling point of approximately 68 °C at 1 Torr and a melting point between 118-120 °C . The structure of 1,2-bis(dichlorophosphino)ethane consists of phosphorus atoms bonded to chlorine atoms, which contributes to its reactivity and applications in various
1,2-Bis(dichlorophosphino)ethane is a highly toxic and corrosive compound. It reacts readily with moisture to release toxic fumes of hydrogen chloride (HCl).
1,2-Bis(dichlorophosphino)ethane is primarily utilized as a ligand in coordination chemistry. Its reactivity allows it to form stable complexes with transition metals. Notably, it can undergo hydrolysis in the presence of water, leading to the formation of phosphine oxides and hydrochloric acid . Additionally, it can participate in nucleophilic substitution reactions due to the presence of the dichlorophosphino groups, which can be replaced by other nucleophiles under appropriate conditions.
The synthesis of 1,2-bis(dichlorophosphino)ethane can be accomplished through several methods. A convenient approach involves the reaction of phosphorus trichloride with ethylene diamine, followed by chlorination . Another method includes the reaction of dichloromethylphosphine with ethylene glycol under controlled conditions. These procedures highlight the versatility in synthesizing this compound while maintaining its desired properties.
1,2-Bis(dichlorophosphino)ethane finds applications primarily in coordination chemistry as a bidentate ligand for metal complexes. These complexes are significant in catalysis and material science. Additionally, due to its reactivity, this compound can be utilized in the synthesis of more complex organophosphorus compounds used in agrochemicals and pharmaceuticals .
Interaction studies involving 1,2-bis(dichlorophosphino)ethane often focus on its behavior as a ligand in metal complexes. Research shows that it forms stable complexes with various transition metals, which can enhance catalytic activity in reactions such as cross-coupling and hydrogenation. The electronic properties imparted by the dichlorophosphino groups play a crucial role in these interactions, affecting both stability and reactivity .
Several compounds share structural similarities with 1,2-bis(dichlorophosphino)ethane. Here are some notable examples:
Compound | Structure Type | Notable Features |
---|---|---|
1,2-Bis(diphenylphosphino)ethane | Bidentate ligand | Contains phenyl groups enhancing stability |
1,2-Bis(ditolylphosphino)ethane | Bidentate ligand | Exhibits unique electronic properties due to toluidine groups |
Bis(dichlorophosphino)methane | Monodentate ligand | Similar dichlorophosphino groups but lacks ethylene backbone |
Uniqueness: The unique feature of 1,2-bis(dichlorophosphino)ethane lies in its specific arrangement of dichlorophosphino groups on an ethylene backbone, which provides distinct steric and electronic properties compared to other similar compounds. This configuration allows for enhanced coordination capabilities with transition metals compared to its analogs.
1,2-Bis(dichlorophosphino)ethane exists as a colorless to pale yellow liquid at ambient temperature, with characteristic physical properties that reflect its organophosphorus nature [7] [8] [9]. The compound exhibits a boiling point of 70°C at 1 mmHg (1 Torr), indicating significant volatility under reduced pressure conditions [3] [2] [8]. The melting point ranges from 118-120°C, as determined through thermal analysis studies [2].
The density of 1,2-Bis(dichlorophosphino)ethane is reported as 1.536 g/mL at 25°C, reflecting the contribution of both phosphorus and chlorine atoms to the molecular mass [3] [8]. The refractive index, measured at 20°C using 589 nm wavelength, falls within the range of 1.5875-1.5935, providing a useful parameter for purity assessment and identification [8] [10] [9].
Property | Value | Reference |
---|---|---|
Physical State (20°C) | Liquid | [3] [8] [11] |
Appearance | Clear liquid | [8] [10] |
Color | Colorless to pale yellow | [7] [8] [9] |
Boiling Point | 70°C at 1 mmHg (1 Torr) | [3] [2] [8] |
Melting Point | 118-120°C | [2] |
Density (25°C) | 1.536 g/mL | [3] [8] |
Refractive Index (20°C, 589 nm) | 1.5875-1.5935 | [8] [10] [9] |
Solubility in Water | Reacts violently with water | [12] |
Moisture Sensitivity | Highly sensitive | [13] |
Air Sensitivity | Sensitive | [13] |
Spectroscopic characterization of 1,2-Bis(dichlorophosphino)ethane employs multiple analytical techniques to confirm structure and assess purity [9] [14] [15]. Nuclear Magnetic Resonance spectroscopy serves as a primary tool for purity determination, with specifications requiring ≥96.0% purity as measured by NMR analysis [9] [14] [15]. The technique provides quantitative analysis capabilities and structural verification through characteristic chemical shift patterns [9] [14] [15].
Phosphorus-31 Nuclear Magnetic Resonance spectroscopy offers direct observation of phosphorus environments, serving as a sensitive probe for coordination changes and structural modifications [17] [18] [19]. This technique proves particularly valuable for monitoring reactions involving the phosphorus centers and for detecting the formation of coordination complexes [17] [18] [19].
Technique | Application | Notes | Reference |
---|---|---|---|
Nuclear Magnetic Resonance (NMR) | Purity determination ≥96.0% | Used for quantitative analysis and structure verification | [9] [14] [15] |
Infrared (IR) Spectroscopy | Structural identification and conformity testing | Characteristic absorption patterns for P-Cl bonds | [8] [10] [9] |
Mass Spectrometry | Molecular weight confirmation and fragmentation analysis | Provides molecular ion and fragmentation information | [16] |
Phosphorus-31 NMR | Direct observation of phosphorus environments | Sensitive probe for phosphorus coordination changes | [17] [18] [19] |
1,2-Bis(dichlorophosphino)ethane demonstrates characteristic reactivity patterns typical of organophosphorus compounds containing dichlorophosphino functional groups [1] . The compound undergoes nucleophilic substitution reactions at the phosphorus centers, where the chlorine atoms serve as leaving groups . This reactivity enables the synthesis of various chelating diphosphine ligands through replacement of the chlorine substituents [1] .
The primary synthetic route to 1,2-Bis(dichlorophosphino)ethane involves the reaction of ethylene, white phosphorus, and phosphorus trichloride under controlled conditions [1] [21]. The reaction proceeds according to the stoichiometry: 3 C₂H₄ + 0.5 P₄ + 4 PCl₃ → 3 (CH₂PCl₂)₂ [1]. This synthetic approach demonstrates the compound's formation through direct phosphorus-carbon bond formation under thermal conditions [21].
Grignard reagents react readily with 1,2-Bis(dichlorophosphino)ethane, facilitating the introduction of alkyl or aryl substituents at the phosphorus centers [1] [22]. These reactions proceed through nucleophilic attack at phosphorus, with chloride elimination, enabling the preparation of symmetric and asymmetric diphosphine ligands [1] [22]. The resulting products maintain the ethylene bridge while incorporating new phosphorus substituents [1].
Secondary amines also react with 1,2-Bis(dichlorophosphino)ethane, leading to the formation of aminophosphine derivatives [1]. These reactions follow similar nucleophilic substitution mechanisms, with the amine nitrogen attacking the electrophilic phosphorus center [1]. The versatility of these reactions makes 1,2-Bis(dichlorophosphino)ethane a valuable synthetic intermediate for preparing diverse organophosphorus compounds [1].
A particularly important application involves the synthesis of 1,2-bis(dimethylphosphino)ethane, where 1,2-Bis(dichlorophosphino)ethane serves as the starting material [1] [23]. This transformation demonstrates the compound's utility as a precursor to chelating ligands with altered electronic and steric properties [1] [23].
Hydrolysis reactions occur readily upon contact with water, leading to the formation of phosphine oxides and hydrogen chloride [12]. The compound reacts violently with water, making moisture exclusion essential during handling and storage [12]. This hydrolytic instability reflects the electrophilic nature of the phosphorus centers and the good leaving group ability of chloride [12].
1,2-Bis(dichlorophosphino)ethane belongs to a family of related organophosphorus compounds that share structural similarities while exhibiting distinct properties based on their backbone architecture and substituent patterns [6] [24] [25]. The comparison with related compounds provides insight into structure-property relationships within this chemical class [6].
Bis(dichlorophosphino)methane represents the closest structural analog, featuring a single methylene bridge instead of the ethylene bridge found in 1,2-Bis(dichlorophosphino)ethane [26] [25]. The shorter carbon chain in bis(dichlorophosphino)methane results in a lower molecular weight of 217.79 g/mol compared to 231.81 g/mol for the ethane derivative [26] [25]. The boiling point of bis(dichlorophosphino)methane occurs at 101-105°C under 22 mmHg pressure, representing a higher temperature and pressure requirement compared to the ethane analog [26] [25].
1,2-Bis(dichlorophosphino)benzene provides an aromatic analog where the flexible ethylene bridge is replaced by a rigid benzene ring [24]. This structural modification introduces aromatic character and conformational rigidity while maintaining the dichlorophosphino functional groups [24]. The molecular weight increases significantly to 293.86 g/mol due to the aromatic ring system [24].
Compound | Formula | Molecular Weight | Boiling Point | CAS Number | Reference |
---|---|---|---|---|---|
1,2-Bis(dichlorophosphino)ethane | C₂H₄Cl₄P₂ | 231.81 | 70°C/1 mmHg | 28240-69-9 | [1] [3] [2] |
Bis(dichlorophosphino)methane | CH₂Cl₄P₂ | 217.79 | 101-105°C/22 mmHg | 28240-68-8 | [26] [25] |
1,2-Bis(dichlorophosphino)benzene | C₆H₄Cl₄P₂ | 293.86 | Not reported | Not specified | [24] |
1,2-Bis(dimethylphosphino)ethane | C₆H₁₆P₂ | 150.14 | 180°C | 23936-60-9 | [27] |
1,2-Bis(diphenylphosphino)ethane | C₂₆H₂₄P₂ | 398.43 | 514.8°C/760 mmHg | 1663-45-2 | [28] [29] |
1,2-Bis(dimethylphosphino)ethane and 1,2-Bis(diphenylphosphino)ethane represent products that can be derived from 1,2-Bis(dichlorophosphino)ethane through substitution reactions [29] [27]. The dimethyl derivative exhibits a significantly lower molecular weight of 150.14 g/mol and different physical properties, including air sensitivity characteristics [27]. The diphenyl analog demonstrates the most substantial structural modification, with a molecular weight of 398.43 g/mol and dramatically elevated boiling point of 514.8°C at atmospheric pressure [28] [29].
The bite angle concept proves crucial for understanding the coordination behavior of these diphosphine compounds [30]. 1,2-Bis(diphenylphosphino)ethane exhibits a natural bite angle of approximately 86°, which influences its coordination geometry when forming metal complexes [30]. This bite angle preference affects the stability and reactivity of resulting coordination compounds [30].
Corrosive